molecular formula C11H16N4O2 B2970661 (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine CAS No. 592466-87-0

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine

Cat. No.: B2970661
CAS No.: 592466-87-0
M. Wt: 236.275
InChI Key: MYGACZJWYUFXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine is an organic compound with the molecular formula C11H16N4O2 It is characterized by the presence of a piperazine ring, a nitro group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-methyl-5-aminophenol to form 2-methyl-4-nitro-5-aminophenol, which is then reacted with piperazine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The piperazine moiety is known to interact with various biological targets, which may contribute to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple heterocyclic compound with a wide range of biological activities.

    2-Methyl-5-nitroaniline: A precursor in the synthesis of (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine.

    4-Nitroaniline: Another nitro-substituted aniline derivative with different properties.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a piperazine ring makes it a versatile intermediate in organic synthesis and a candidate for drug development .

Properties

IUPAC Name

2-methyl-4-nitro-5-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGACZJWYUFXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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